Sodium indigo sulfonate

Descripción general

Descripción

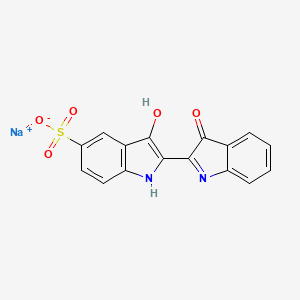

Sodium indigo sulfonate, also known as indigotindisulfonate sodium or indigo carmine, is an organic salt derived from indigo by aromatic sulfonation. This compound is characterized by its vibrant blue color and is widely used in various industries, including food, cosmetics, and medicine. It is soluble in water and has the chemical formula C₁₆H₈N₂Na₂O₈S₂ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium indigo sulfonate is synthesized through the sulfonation of indigo. The process involves the reaction of indigo with sulfuric acid, resulting in the formation of indigotindisulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with concentrated sulfuric acid under controlled temperatures. The resulting indigotindisulfonic acid is then neutralized with sodium hydroxide, followed by purification steps to achieve the desired purity .

Análisis De Reacciones Químicas

Oxidation

Sodium indigo sulfonate can be oxidized to form isatin-5-sulfonic acid. Common oxidizing agents for this reaction include potassium permanganate and hydrogen peroxide.

Reduction

This compound can be reduced to a colorless leuco form. Reducing agents such as sodium dithionite are used for this purpose. According to a patent abstract, the preparation of di-sodium 5,5'-indigosulfonate involves a reduction treatment to obtain a composition that includes leuco-5,5'-indigosulfonic acid .

Sulfonation

The synthesis of this compound involves the sulfonation of indigo. This process includes the reaction of indigo with sulfuric acid, resulting in the formation of indigotindisulfonic acid, which is then neutralized with sodium hydroxide to produce this compound. In industrial settings, this process involves treating indigo with concentrated sulfuric acid in large-scale sulfonation reactors under controlled temperatures. The resulting indigotindisulfonic acid is then neutralized with sodium hydroxide, followed by purification steps.

Substitution

This compound can participate in substitution reactions where the sulfonate groups are replaced by other functional groups. Various nucleophiles can be used under acidic or basic conditions.

Aplicaciones Científicas De Investigación

Chemistry

- Redox Indicator : Sodium indigo sulfonate serves as a redox indicator in titrations, exhibiting a reversible color change from blue to colorless upon reduction. This property is crucial for determining the endpoint in redox reactions, making it valuable in analytical chemistry.

Biology

- Staining Agent : In histology and microbiology, this compound is employed as a staining agent to visualize cellular structures. Its ability to bind to specific cellular components enhances contrast in microscopic imaging.

- Metabolic Pathways : The compound plays a role in various metabolic pathways, particularly in plants and bacteria where it participates in sulfur assimilation processes.

Medicine

- Diagnostic Dye : this compound is utilized in urological procedures to assess kidney function and urinary tract integrity. It aids in visualizing ureteral orifices during cystoscopy and ureteral catheterization, allowing for accurate diagnosis and treatment planning .

- Cardiovascular Effects : While generally considered inert, studies have indicated that this compound may induce transient cardiovascular effects such as increased blood pressure and peripheral vascular resistance during medical procedures .

Industry

- Dye Production : The compound is used in the manufacturing of dyes for textiles and food products. Its stability and solubility make it suitable for various applications in dyeing processes.

- pH Indicator : this compound also functions as a pH indicator in industrial processes, providing visual cues for acidity or alkalinity levels during production.

Data Table: Comparison of this compound Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Redox Indicator | Reversible color change facilitates endpoint determination |

| Biology | Staining Agent | Enhances cellular visualization under microscopy |

| Medicine | Diagnostic Dye | Aids in ureteral visualization during surgical procedures |

| Industry | Dye Production | Versatile use in textiles and food coloring |

| Industry | pH Indicator | Provides clear visual indicators for process monitoring |

Case Study 1: Urological Procedures

A clinical study demonstrated the effectiveness of this compound as a visualization aid during cystoscopic assessments. The dye's rapid excretion via the kidneys allowed for clear identification of ureteral patency within minutes post-administration, significantly improving procedural accuracy .

Case Study 2: Cardiovascular Responses

Research highlighted transient cardiovascular responses associated with this compound administration during diagnostic procedures. Patients exhibited increased blood pressure and vascular resistance following injection, underscoring the need for careful monitoring during its use .

Mecanismo De Acción

Comparación Con Compuestos Similares

Indigo: The parent compound from which sodium indigo sulfonate is derived.

Isatin: An oxidation product of indigo.

Indirubin: A structural isomer of indigo with similar dyeing properties.

Uniqueness: This property makes it more versatile and easier to use in aqueous solutions compared to its parent compound, indigo .

Actividad Biológica

Sodium indigo sulfonate, also known as indigotindisulfonic acid or indigo carmine, is a synthetic organic compound derived from indigo through sulfonation. It has various applications in medical imaging and as a dye. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is a water-soluble blue dye that enhances visualization in medical procedures, particularly during cystoscopy and ureteral catheterization. Its primary mechanism of action involves:

- Enhancement of Visualization : The dye is excreted by the kidneys, allowing for clear visualization of ureteral orifices during medical procedures .

- Inhibition of Nitric Oxide : It has been suggested that this compound may inhibit endothelium-dependent relaxation by affecting nitric oxide generation and release from endothelial cells .

- Vascular Effects : The compound appears to inhibit vascular guanylyl cyclase in smooth muscle, which could lead to hypertension under certain conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and elimination:

- Absorption : After intravenous administration, peak plasma concentrations (C_max) of approximately 6.33 μg/mL are observed .

- Distribution : The volume of distribution is about 10.7 L, indicating extensive tissue distribution .

- Protein Binding : Approximately 90% protein binding in vitro has been reported .

- Metabolism : this compound is primarily oxidized via metabolic pathways, producing metabolites such as isatin-5-sulphonic acid and 5-sulphoanthranilic acid .

- Elimination : The elimination half-life is around 12 minutes, with about 16% excreted unchanged in urine .

Biological Activity and Toxicity

This compound exhibits various biological activities that have been documented through case studies and research findings:

Case Studies

- Blood Pressure Changes :

- Chondrocyte Impact :

Toxicity Assessments

- Studies conducted by the Committee on Toxicity (COT) suggest that while this compound can cause renal effects in animal models, these may not be directly translatable to humans due to species differences .

- Long-term studies have not demonstrated significant adverse effects at clinically relevant doses.

Research Findings Summary Table

| Parameter | Value/Observation |

|---|---|

| C_max | 6.33 μg/mL |

| Volume of Distribution | 10.7 L |

| Protein Binding | ~90% |

| Elimination Half-Life | 12 minutes |

| Renal Excretion | ~16% unchanged |

| Cytotoxic Concentration | 100% solution |

Propiedades

IUPAC Name |

sodium;3-hydroxy-2-(3-oxoindol-2-yl)-1H-indole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S.Na/c19-15-9-3-1-2-4-11(9)17-13(15)14-16(20)10-7-8(24(21,22)23)5-6-12(10)18-14;/h1-7,18,20H,(H,21,22,23);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCACJFXVQGNOU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181838 | |

| Record name | Sodium indigo sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27414-69-3 | |

| Record name | Sodium indigo sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium indigo sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM INDIGO SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91197VC7OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.